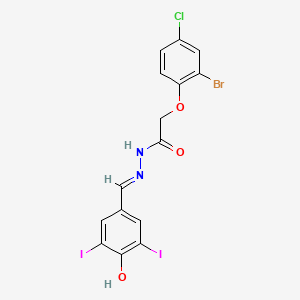![molecular formula C20H25NO3 B6058302 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6058302.png)
1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine, also known as MFPEP, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained attention in the scientific community due to its potential applications in the field of neuroscience research. MFPEP is a promising compound that can be used to study the mechanisms of various neurological disorders.
作用机制
The mechanism of action of 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine involves the modulation of dopamine transporters. 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine binds to the dopamine transporter and inhibits its activity, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to enhance cognitive function and improve mood.
Biochemical and Physiological Effects
1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine has been found to have a range of biochemical and physiological effects. It has been shown to enhance the release of dopamine in the prefrontal cortex, which is involved in cognitive function. 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine has also been found to increase the activity of the dopamine transporter, leading to an increase in dopamine levels in the brain. Additionally, 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine has been found to have neuroprotective effects, which could be useful in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the major advantages of using 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine in lab experiments is its ability to modulate the activity of the dopamine transporter. This makes it a useful tool for studying the mechanisms of dopamine-related neurological disorders. However, there are also some limitations associated with the use of 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine in lab experiments. For example, its effects on other neurotransmitters and receptors are not well understood, which could limit its usefulness in certain experiments.
未来方向
There are several future directions for research on 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine. One area of interest is the potential use of 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanisms of action of 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine and its effects on other neurotransmitters and receptors. Finally, the development of more potent and selective 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine analogs could lead to the development of more effective treatments for neurological disorders.
合成方法
The synthesis of 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine involves the reaction of 2-phenylethylamine with 1-(5-(methoxymethyl)-2-furoyl)piperidine-3-carboxylic acid in the presence of a coupling agent. The reaction leads to the formation of 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine as a white solid with a high yield.
科学研究应用
1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine has been extensively studied for its potential applications in neuroscience research. It has been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine has also been found to enhance the release of dopamine in the prefrontal cortex, which is associated with cognitive function. These findings suggest that 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine could be a useful tool for studying the mechanisms of dopamine-related neurological disorders such as Parkinson's disease and schizophrenia.
属性
IUPAC Name |
[5-(methoxymethyl)furan-2-yl]-[3-(2-phenylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-23-15-18-11-12-19(24-18)20(22)21-13-5-8-17(14-21)10-9-16-6-3-2-4-7-16/h2-4,6-7,11-12,17H,5,8-10,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACIVLIEZCTXTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)N2CCCC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6058223.png)
![1-[2-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-3-piperidinol](/img/structure/B6058254.png)
![1-(diethylamino)-3-[4-({[2-(1H-imidazol-4-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6058262.png)
![3-[2-(2-methylphenyl)ethyl]-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B6058266.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B6058274.png)


![butyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6058293.png)
![N-(2,3-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B6058300.png)
![4-biphenylyl(1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-piperidinyl)methanone](/img/structure/B6058304.png)
![3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6058315.png)
![2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6058320.png)
![N-(4-chlorophenyl)-2-{4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6058322.png)
![1-[(5-isopropenyl-2-methyl-1-cyclopenten-1-yl)methoxy]-3-phenoxy-2-propanol](/img/structure/B6058328.png)